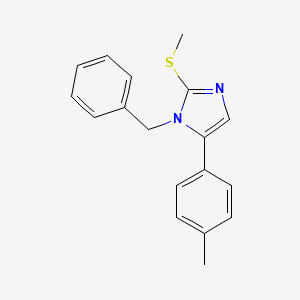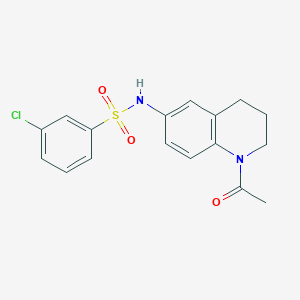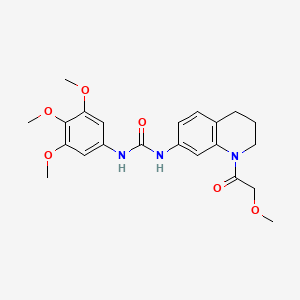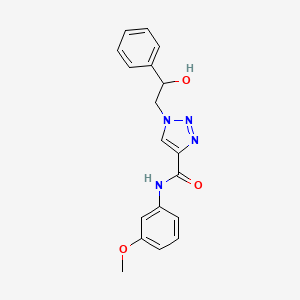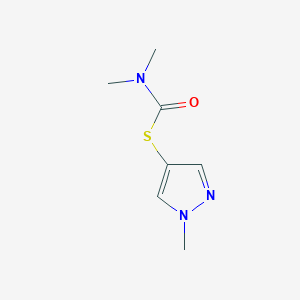
S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate, also known as MPDT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. MPDT is a thioester derivative of pyrazole and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The exact mechanism of action of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is not well understood, but it has been proposed to act as a thiol reagent, reacting with free thiols in proteins and enzymes. This reaction can lead to the inhibition of enzyme activity, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
Studies have shown that S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has been shown to inhibit the replication of the hepatitis B virus, indicating its potential as an anti-viral agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate in lab experiments is its ease of synthesis and availability. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is also stable under normal laboratory conditions, making it a convenient reagent for various reactions. However, one limitation of using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate is its potential toxicity, which may limit its use in certain applications. It is important to handle S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate with care and follow proper safety precautions when working with this compound.
Orientations Futures
There are several future directions for the research and development of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate. One area of interest is the development of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate-based drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate the mechanism of action of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate and its potential as an anti-viral agent. In addition, the synthesis of novel pyrazole derivatives using S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate as a reagent may lead to the discovery of new drugs with unique properties. Overall, the potential applications of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate in various fields make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate involves the reaction of 1-methyl-1H-pyrazole-4-carbonyl chloride with dimethylamine in the presence of a thiol such as thiourea or mercaptoethanol. The reaction yields S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate as a white crystalline solid with a melting point of 118-119°C.
Applications De Recherche Scientifique
S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a promising candidate for drug development. S-(1-Methyl-1H-pyrazol-4-yl) dimethylcarbamothioate has also been used as a reagent in the synthesis of various organic compounds, including pyrazole derivatives, which have potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
S-(1-methylpyrazol-4-yl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-9(2)7(11)12-6-4-8-10(3)5-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXDBQIYWQFSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)SC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfanyl]formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

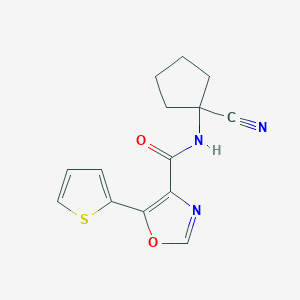
![5-Chloro-2-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2896413.png)

![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)
![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)
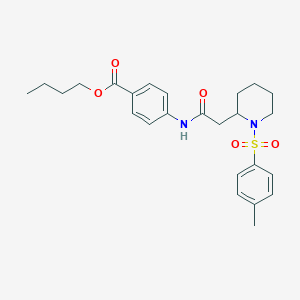
![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)
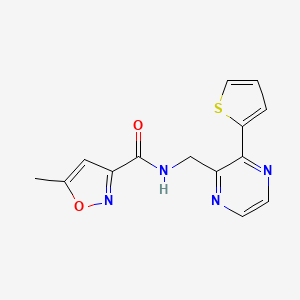
![(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2896422.png)
![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)
